molecular formula C20H17N3O3 B12400232 (E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide

(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide

Cat. No.: B12400232
M. Wt: 347.4 g/mol
InChI Key: DTNVLAIWDVXDJR-ZHACJKMWSA-N
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Description

(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring, a pyridine ring, and a hydroxamic acid moiety. These structural features contribute to its reactivity and potential utility in different chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthalen-1-ylacetyl Intermediate: This step involves the acylation of naphthalene with an appropriate acyl chloride under Friedel-Crafts conditions.

    Coupling with Pyridine Derivative: The naphthalen-1-ylacetyl intermediate is then coupled with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Hydroxamic Acid Moiety: The final step involves the conversion of the amide to the hydroxamic acid using hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxamic acid moiety can be oxidized to form nitroso compounds.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The naphthalene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted naphthalene and pyridine derivatives.

Scientific Research Applications

(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The hydroxamic acid moiety is known to chelate metal ions, which can inhibit metalloproteases by binding to the active site and preventing substrate access. This chelation disrupts the enzyme’s catalytic activity, leading to its inhibition. The naphthalene and pyridine rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide: Lacks the (E)-configuration, which may affect its reactivity and binding properties.

    N-hydroxy-3-[5-[(2-phenylacetyl)amino]pyridin-2-yl]prop-2-enamide: Contains a phenyl group instead of a naphthalene ring, which may alter its chemical and biological properties.

    N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]but-2-enamide: Has a but-2-enamide moiety instead of a prop-2-enamide, which may influence its steric and electronic characteristics.

Uniqueness

(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide is unique due to its specific (E)-configuration, which can significantly impact its reactivity, binding affinity, and overall biological activity. The combination of the naphthalene ring, pyridine ring, and hydroxamic acid moiety also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide

InChI

InChI=1S/C20H17N3O3/c24-19(23-26)11-10-16-8-9-17(13-21-16)22-20(25)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11,13,26H,12H2,(H,22,25)(H,23,24)/b11-10+

InChI Key

DTNVLAIWDVXDJR-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CN=C(C=C3)/C=C/C(=O)NO

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CN=C(C=C3)C=CC(=O)NO

Origin of Product

United States

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